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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of Custirsen, an

antisense oligonucleotide targeting the chaperone protein clusterin, with various cancer

therapies. While initial preclinical studies showed promise for Custirsen in enhancing the

efficacy of chemotherapy, it is crucial to note that subsequent Phase III clinical trials in

metastatic castration-resistant prostate cancer (mCRPC) and non-small cell lung cancer

(NSCLC) did not demonstrate a significant overall survival benefit. This guide presents both the

preclinical rationale and the clinical outcomes to offer a complete and objective assessment.

Preclinical Rationale for Custirsen Combination
Therapy
Custirsen (also known as OGX-011) is a second-generation antisense oligonucleotide

designed to inhibit the production of clusterin.[1] Clusterin is a stress-activated cytoprotective

chaperone protein that is overexpressed in various cancers and is associated with treatment

resistance.[1][2] By blocking the translation of clusterin mRNA, Custirsen aims to sensitize

cancer cells to the apoptotic effects of anticancer agents.[1]

Preclinical studies in various cancer models, particularly prostate cancer, demonstrated that the

inhibition of clusterin by Custirsen could lead to increased apoptosis and resensitization of

resistant cancer cells to chemotherapy and other treatments.[1]
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Summary of Preclinical Synergistic Effects
Cancer Model Combination Agent Key Findings Reference

Docetaxel-Refractory

Prostate Cancer (PC-

3dR) Xenograft

Paclitaxel

76% synergistic

inhibition of tumor

growth compared to

mismatch controls.

[3]

Docetaxel-Refractory

Prostate Cancer (PC-

3dR) Xenograft

Mitoxantrone

44% synergistic

inhibition of tumor

growth compared to

mismatch controls.

[3]

Docetaxel-Refractory

Prostate Cancer (PC-

3dR) Cells (in vitro)

Docetaxel

Significantly increased

apoptotic rates when

combined with

Custirsen.

[3]

Human Prostate

Cancer (PC-3) Cells

(in vitro)

Docetaxel

Custirsen resensitized

docetaxel-resistant

cells to the cytotoxic

effects of docetaxel.

[1]

Localized Prostate

Cancer (Phase I

Neoadjuvant Trial)

Androgen Deprivation

Therapy

Dose-dependent

decrease in clusterin

expression (>90%)

and a significant

increase in the

apoptotic index in

prostatectomy

specimens.

[1]

Clinical Performance of Custirsen in Combination
Therapies
The promising preclinical data led to several clinical trials investigating Custirsen in

combination with standard-of-care chemotherapies. While Phase II studies showed
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encouraging results, the pivotal Phase III trials ultimately failed to meet their primary endpoints

of improving overall survival.

Phase II Study in Metastatic Castration-Resistant
Prostate Cancer (CUOG P-06c)
A randomized Phase II trial evaluated Custirsen in combination with either docetaxel and

prednisone (DPC) or mitoxantrone and prednisone (MPC) in patients with mCRPC who had

progressed after first-line docetaxel therapy.[4][5]

Endpoint
Custirsen + Docetaxel +
Prednisone (DPC) (n=20)

Custirsen + Mitoxantrone +
Prednisone (MPC) (n=22)

Median Overall Survival 15.8 months 11.5 months

Median Time to Pain

Progression
10.0 months 5.2 months

Pain Response
77% (10 of 13 evaluable

patients)

46% (6 of 13 evaluable

patients)

Objective Partial Response
23% (3 of 13 evaluable

patients)
0%

PSA Decline ≥50% 40% 27%

PSA Decline ≥30% 55% 32%

These results suggested that the combination of Custirsen with docetaxel was feasible and

showed promising efficacy signals, leading to the initiation of Phase III trials.[4]

Phase III Clinical Trial Outcomes
Despite the encouraging Phase II results, three major Phase III trials of Custirsen in

combination with taxane chemotherapy did not show a statistically significant improvement in

overall survival compared to chemotherapy alone.
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Trial Name
(NCT
number)

Cancer
Type

Combinatio
n Therapy

Control
Group

Primary
Endpoint
Outcome
(Overall
Survival)

Reference

SYNERGY

(NCT011881

87)

Metastatic

Castration-

Resistant

Prostate

Cancer

(mCRPC)

Custirsen +

Docetaxel +

Prednisone

Docetaxel +

Prednisone

No significant

improvement

(Median OS:

23.4 vs 22.0

months; HR

0.93,

p=0.415)

[6]

AFFINITY

(NCT015786

55)

Metastatic

Castration-

Resistant

Prostate

Cancer

(mCRPC)

Custirsen +

Cabazitaxel +

Prednisone

Cabazitaxel +

Prednisone

No significant

improvement

(Median OS:

14.1 vs 13.4

months; HR

0.95, p=0.53)

[6][7]

ENSPIRIT

Non-Small

Cell Lung

Cancer

(NSCLC)

Custirsen +

Docetaxel
Docetaxel

No significant

improvement

Not formally

published

Signaling Pathways and Experimental Workflows
Clusterin-Mediated Anti-Apoptotic Signaling Pathway
The following diagram illustrates the central role of clusterin in inhibiting apoptosis, a process

that Custirsen aims to counteract. Chemotherapeutic agents induce cellular stress, which can

upregulate clusterin. Clusterin, in turn, can inhibit the pro-apoptotic protein Bax, thereby

preventing the release of cytochrome c from the mitochondria and subsequent caspase

activation.
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Caption: Clusterin's role in apoptosis inhibition and Custirsen's mechanism.
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Experimental Workflow for In Vivo Xenograft Studies
The following diagram outlines a typical workflow for assessing the synergistic effects of

Custirsen in combination with a chemotherapeutic agent in a mouse xenograft model.
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Caption: Workflow for a preclinical in vivo xenograft study.
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Detailed Experimental Protocols
In Vivo Xenograft Model for Prostate Cancer (Adapted
from Miyake et al.)
Objective: To evaluate the in vivo synergistic antitumor activity of Custirsen (OGX-011) with

chemotherapy in a docetaxel-refractory prostate cancer xenograft model.[3]

1. Cell Line and Culture:

The human prostate cancer cell line PC-3 is used. To establish a docetaxel-resistant subline

(PC-3dR), parental PC-3 cells are continuously exposed to increasing concentrations of

docetaxel in vitro.

Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1%

penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Animal Model:

Male athymic nude mice (6-8 weeks old) are used.

2 x 10^6 PC-3dR cells in 100 µL of a 1:1 mixture of Matrigel and serum-free RPMI 1640 are

injected subcutaneously into the flank of each mouse.

3. Treatment Protocol:

Tumors are allowed to grow to a volume of approximately 100-150 mm³.

Mice are then randomized into four treatment groups (n=8-10 mice/group):

Group 1 (Control): Mismatch control oligonucleotide.

Group 2 (Custirsen alone): Custirsen (OGX-011) administered intraperitoneally.

Group 3 (Chemotherapy alone): Paclitaxel or mitoxantrone administered intravenously.

Group 4 (Combination): Custirsen plus the respective chemotherapeutic agent.
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Custirsen is typically administered at a dose of 10 mg/kg, three times a week.

Chemotherapy is administered at its optimal dose and schedule.

4. Data Collection and Analysis:

Tumor dimensions are measured with calipers twice a week, and tumor volume is calculated

using the formula: (length x width²) / 2.

Animal body weight is monitored as an indicator of toxicity.

At the end of the study, tumors are excised, weighed, and processed for

immunohistochemical analysis to assess clusterin expression and apoptosis (e.g., TUNEL

staining).

Phase II Clinical Trial Protocol (CUOG P-06c)
Objective: To evaluate the safety and efficacy of Custirsen in combination with docetaxel or

mitoxantrone as second-line therapy in patients with mCRPC progressing after first-line

docetaxel.[4]

1. Patient Population:

Men with metastatic castration-resistant prostate cancer who had disease progression during

or within 6 months of discontinuing first-line docetaxel-based chemotherapy.

2. Study Design:

A randomized, open-label, multicenter Phase II trial.

Patients were randomized 1:1 to one of two treatment arms.

3. Treatment Arms:

Arm 1 (DPC): Custirsen 640 mg intravenously (IV) weekly (with three initial loading doses) +

docetaxel 75 mg/m² IV every 3 weeks + prednisone 5 mg orally twice daily.

Arm 2 (MPC): Custirsen 640 mg IV weekly (with three initial loading doses) + mitoxantrone

12 mg/m² IV every 3 weeks + prednisone 5 mg orally twice daily.
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4. Endpoints:

Primary Endpoint: Safety and tolerability.

Secondary Endpoints: Overall survival (OS), time to pain progression (TTPP), prostate-

specific antigen (PSA) response rate, and objective tumor response.

5. Assessments:

Adverse events were monitored continuously.

PSA levels were measured at baseline and every 3 weeks.

Tumor assessments (CT and bone scans) were performed at baseline and every 9 weeks.

Pain was assessed using the Present Pain Intensity scale and an analgesic diary.

Conclusion
While the preclinical rationale for targeting clusterin with Custirsen to enhance the efficacy of

chemotherapy was strong, this approach did not translate into a survival benefit in large-scale

Phase III clinical trials for prostate and lung cancer. The data presented in this guide

underscore the importance of rigorous clinical testing to validate preclinical hypotheses.

Although Custirsen in combination with novel targeted therapies has not been extensively

studied, the lack of success with chemotherapy combinations suggests that future

investigations would require a strong biological rationale and potentially a biomarker-driven

approach to identify patient populations who might benefit from clusterin inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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